molecular formula C10H14O3 B11963194 2-Hydroxy-3-(2-hydroxycyclopentyl)cyclopent-2-en-1-one CAS No. 6962-53-4

2-Hydroxy-3-(2-hydroxycyclopentyl)cyclopent-2-en-1-one

Cat. No.: B11963194
CAS No.: 6962-53-4
M. Wt: 182.22 g/mol
InChI Key: HLUJBRLSHLCCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-DIHYDROXY-BICYCLOPENTYL-1-EN-3-ONE is an organic compound with the molecular formula C10H14O3 It is a bicyclic compound featuring two hydroxyl groups and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-DIHYDROXY-BICYCLOPENTYL-1-EN-3-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with a suitable diol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the cyclization process.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Solvents like ethanol or methanol are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of 2,2’-DIHYDROXY-BICYCLOPENTYL-1-EN-3-ONE may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-DIHYDROXY-BICYCLOPENTYL-1-EN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of diketones or dicarboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

2,2’-DIHYDROXY-BICYCLOPENTYL-1-EN-3-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’-DIHYDROXY-BICYCLOPENTYL-1-EN-3-ONE involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-DIHYDROXY-BICYCLOPENTYL-1-EN-2-ONE: Similar structure but with a different position of the ketone group.

    2,2’-DIHYDROXY-BICYCLOPENTYL-1-EN-4-ONE: Another isomer with the ketone group at a different position.

    2,2’-DIHYDROXY-BICYCLOPENTYL-1-EN-5-ONE: Yet another isomer with the ketone group at a different position.

Uniqueness

2,2’-DIHYDROXY-BICYCLOPENTYL-1-EN-3-ONE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.

Properties

CAS No.

6962-53-4

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-hydroxy-3-(2-hydroxycyclopentyl)cyclopent-2-en-1-one

InChI

InChI=1S/C10H14O3/c11-8-3-1-2-6(8)7-4-5-9(12)10(7)13/h6,8,11,13H,1-5H2

InChI Key

HLUJBRLSHLCCLR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=C(C(=O)CC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.